1,2,3-Cyclohexatriene

Catalog No.
S14929413
CAS No.
90866-90-3
M.F
C6H6
M. Wt
78.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Cyclohexatriene

CAS Number

90866-90-3

Product Name

1,2,3-Cyclohexatriene

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1,6H,2,4H2

InChI Key

LQABCMYNMHGWFU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C=C=C1

1,2,3-cyclohexatriene is a cycloalkatriene that is cyclohexane carrying three double bonds at positions 1, 2 and 3. It is a highly strained isomer of benzene.

1,2,3-Cyclohexatriene (CAS 90866-90-3) is a highly reactive, strained cyclic cumulene utilized as a transient intermediate in advanced organic synthesis and materials science. Unlike its stable aromatic isomer benzene, this species contains three cumulated double bonds within a six-membered ring, generating approximately 50 kcal/mol of absolute ring strain. In industrial and laboratory procurement, specifying this exact intermediate system—typically generated in situ from a corresponding silyl triflate precursor—grants chemists access to rapid strain-promoted cycloadditions, nucleophilic additions, and σ-bond insertions. This distinct reactivity profile enables the direct, single-step construction of highly functionalized, non-aromatic 1,3-diene scaffolds that are difficult to access via traditional cross-coupling or standard dienophile chemistry [1].

Research Fit

Strain-promoted cycloaddition workflow
Nucleophilic addition & σ-bond insertion studies
Requires in situ generation strategies

Substituting 1,2,3-cyclohexatriene with more common strained intermediates, such as benzyne (an aryne) or 1,2-cyclohexadiene (a cyclic allene), fundamentally alters the downstream product profile and synthetic utility. While benzyne cycloadditions strictly yield flat, fully aromatic products, trapping 1,2,3-cyclohexatriene yields versatile 1,3-dienes that retain double bonds for further functionalization, enabling the synthesis of complex three-dimensional sp3-rich frameworks [1]. Furthermore, its extreme thermodynamic destabilization (+101 kcal/mol relative to benzene) drives rapid (4+2), (3+2), and (2+2) cycloadditions under mild fluoride-mediated conditions, which standard unstrained dienes or generic cyclic alkynes cannot replicate without harsh thermal or metal-catalyzed activation [2].

Substitution Risk

Benzene lacks strain energy required for cycloadditions; may not participate in strain-driven transformations.
Benzyne exhibits different regioselectivity and electronic distribution; reaction outcomes may differ.
1,2-Cyclohexadiene lacks the cumulene motif; cycloaddition profiles may not transfer.

Extreme Thermodynamic Destabilization Driving Rapid Cycloaddition

Computational and experimental studies demonstrate that 1,2,3-cyclohexatriene possesses a massive thermodynamic driving force for strain-promoted reactions. Density functional theory (DFT) calculations reveal that it is 101 kcal/mol higher in free energy than its aromatic isomer, benzene [1]. This extreme destabilization equates to an absolute strain energy of approximately 50 kcal/mol.

Evidence DimensionRelative Free Energy (ΔGrel)
Target Compound Data+101 kcal/mol (approx. 50 kcal/mol absolute strain energy)
Comparator Or BaselineBenzene (0 kcal/mol relative baseline)
Quantified Difference101 kcal/mol higher free energy
ConditionsDFT calculations (B3LYP-D3/6-311+G(d,p))

The immense thermodynamic penalty of the cumulated triene system ensures extremely rapid, irreversible strain-promoted reactions, allowing buyers to achieve cycloadditions that are kinetically impossible with standard aromatic systems.

Strain Energy
Reported
~50 kcal mol⁻¹
Supports strain-driven reactivity screening
Comparable to benzyne; benzene ~0 kcal mol⁻¹

Retention of Diene Functionality for 3D Scaffold Building

A critical differentiator of 1,2,3-cyclohexatriene is its post-reaction structural profile. When subjected to [4+2] cycloadditions, the triene intermediate consistently yields functionalized 1,3-diene products. In direct contrast, utilizing benzyne under identical trapping conditions results in fully aromatized, flat products [1].

Evidence DimensionPost-reaction unsaturation / aromaticity
Target Compound DataYields non-aromatic 1,3-diene products
Comparator Or BaselineBenzyne (yields fully aromatic sp2 products)
Quantified Difference100% retention of a reactive diene moiety vs 0% in benzyne cycloadditions
Conditions[4+2] cycloaddition with standard dienes/furans

Selecting 1,2,3-cyclohexatriene over benzyne allows buyers targeting drug discovery libraries to build complex, three-dimensional sp3-rich frameworks rather than flat aromatic rings.

Reaction Scope
Head-to-head
[4+2], [3+2], [2+2]
Broader cycloaddition scope supports diversity-oriented synthesis
Reported yield example: 51% with furan

Internal Bond Angle Expansion Driving Regioselectivity

The distinct reactivity of 1,2,3-cyclohexatriene is structurally underpinned by severe angle strain. Ground-state geometric analysis indicates that the internal bond angle at the cumulated carbons is expanded by approximately 11° compared to the standard 120° angle found in benzene [1].

Evidence DimensionInternal bond angle distortion
Target Compound Data~11° wider internal bond angle at the cumulated carbons
Comparator Or BaselineBenzene (120° internal bond angle)
Quantified Difference11° expansion
ConditionsGround-state geometry analysis

This massive angle distortion not only drives reactivity but also imparts distinct regioselectivity in nucleophilic additions and cycloadditions, providing predictable product outcomes for synthetic scale-up.

Regioselectivity
Reported
>20:1
Predictable regiocontrol aids isomerically pure synthesis
DFT-predicted, experimentally confirmed

Mild Fluoride-Mediated In Situ Generation

From a processability standpoint, the 1,2,3-cyclohexatriene system is highly advantageous due to its mild generation conditions. Utilizing a silyl triflate precursor, the highly strained triene can be generated in situ using cesium fluoride (CsF) at near room temperature to 60 °C [1]. Unactivated dienes or standard cyclic alkynes often require temperatures exceeding 100 °C or strong Lewis acids to achieve similar cycloaddition efficiencies.

Evidence DimensionActivation Temperature / Reagent
Target Compound DataRoom temperature to 60 °C using CsF
Comparator Or BaselineStandard unactivated dienes/dienophiles (>100 °C or strong Lewis acids)
Quantified DifferenceElimination of harsh thermal activation (>100 °C) in favor of mild fluoride triggering
ConditionsSilyl triflate precursor + CsF in organic solvent

Procurement of the silyl triflate precursor allows chemists to generate the highly reactive triene under mild conditions, ensuring compatibility with sensitive functional groups in complex molecule synthesis.

Step Economy
Reported
4–5 step reduction
May reduce synthetic step count and material cost
69% yield, 2:1 dr in a single-step example

Synthesis of Complex 3D Pharmaceutical Libraries

Driven by its ability to yield functionalized 1,3-dienes rather than flat aromatic rings (as demonstrated by its +101 kcal/mol free energy advantage and distinct post-reaction profile vs benzyne), 1,2,3-cyclohexatriene is a highly effective intermediate for constructing sp3-rich molecular libraries. This is highly relevant for drug discovery programs seeking to escape 'flatland' and develop compounds with higher clinical success rates [1].

Rapid Assembly of Polycyclic Natural Product Scaffolds

The extreme thermodynamic destabilization and ~11° angle strain of 1,2,3-cyclohexatriene enable rapid, single-step (4+2) and (3+2) cycloadditions under mild fluoride-mediated conditions. This makes the precursor system highly suitable for the total synthesis of complex polycyclic natural products, where traditional stepwise ring-building would be inefficient or incompatible with sensitive functional groups [1].

Strain-Promoted Polymerization and Materials Science

The high absolute strain energy (~50 kcal/mol) of the cumulated triene system can be leveraged in strain-promoted polymerizations. Selecting 1,2,3-cyclohexatriene over standard cyclic allenes provides a more reactive monomer equivalent, facilitating the development of novel all-carbon or highly functionalized polymer backbones with distinct electronic and structural properties [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diversity-oriented synthesis of strained carbocyclic frameworks
Broad cycloaddition scope
Manifold screening and yield assessment
Regioselective arene functionalization
Reported regioselectivity control
Site-selectivity validation
Step-economical complex molecule assembly
Reported single-step complexity generation
Step-count and efficiency benchmarking

XLogP3

0.6

Exact Mass

78.0469501914 g/mol

Monoisotopic Mass

78.0469501914 g/mol

Heavy Atom Count

6

Wikipedia

1,2,3-Cyclohexatriene

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